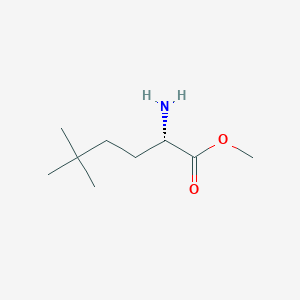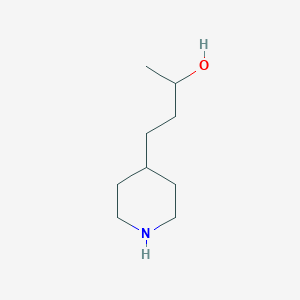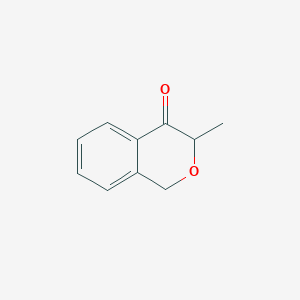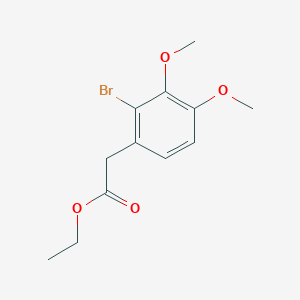
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester is an organic compound with the molecular formula C12H15BrO4. It is a derivative of benzeneacetic acid, where the benzene ring is substituted with bromine and methoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester typically involves the esterification of 2-bromo-3,4-dimethoxybenzeneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts in the presence of phosphine ligands.
Major Products Formed
Oxidation: 2-bromo-3,4-dimethoxybenzeneacetic acid.
Reduction: 2-bromo-3,4-dimethoxybenzeneethanol.
Substitution: Various substituted benzeneacetic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and other enzymes.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the release of 2-bromo-3,4-dimethoxybenzeneacetic acid, which can then participate in further biochemical reactions. The bromine and methoxy groups on the benzene ring can also influence the compound’s reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, 3,4-dimethoxy-: Lacks the bromine substituent, leading to different reactivity and applications.
Benzeneacetic acid, 2-bromo-4-methoxy-:
Benzeneacetic acid, 2-bromo-3,4-dihydroxy-: The presence of hydroxyl groups instead of methoxy groups significantly alters its reactivity and biological activity.
Uniqueness
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, ethyl ester is unique due to the combination of bromine and methoxy substituents on the benzene ring, which provides a distinct set of chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Propriétés
Formule moléculaire |
C12H15BrO4 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
ethyl 2-(2-bromo-3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H15BrO4/c1-4-17-10(14)7-8-5-6-9(15-2)12(16-3)11(8)13/h5-6H,4,7H2,1-3H3 |
Clé InChI |
WREIIERMAWDSIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


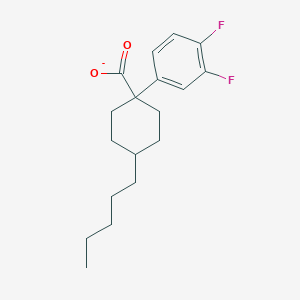
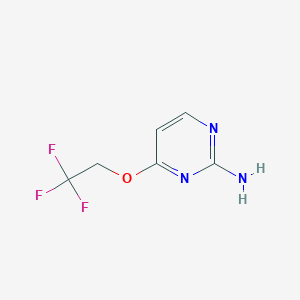
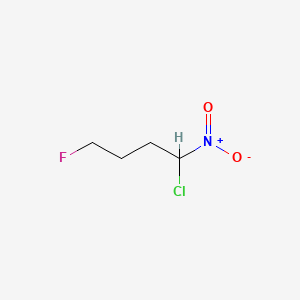
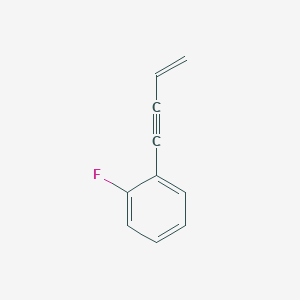
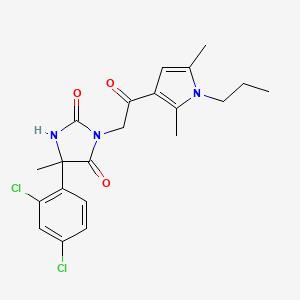
![6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15201579.png)
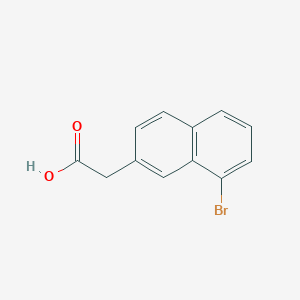
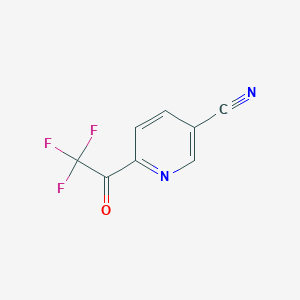
![(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B15201592.png)
![sodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen phosphate](/img/structure/B15201593.png)

